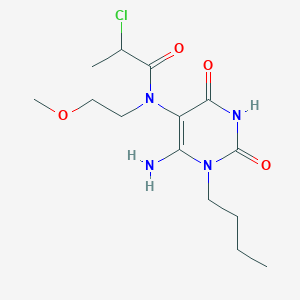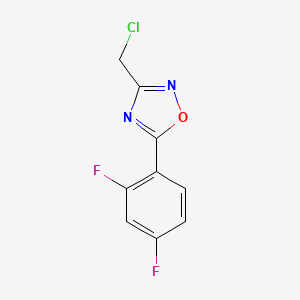
3-(氯甲基)-5-(2,4-二氟苯基)-1,2,4-噁二唑
描述
“3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole” is a chemical compound with the CAS Number: 942035-93-0 . It has a molecular weight of 230.6 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H5ClF2N2O/c10-4-8-13-9(15-14-8)6-2-1-5(11)3-7(6)12/h1-3H,4H2 . This indicates the molecular structure of the compound.科学研究应用
合成和表征
3-(氯甲基)-5-(2,4-二氟苯基)-1,2,4-噁二唑及其衍生物被合成并用于各种科学目的,包括研究其抗炎性质。例如,Koksal等人(2008年)合成了几种5-(3,4-二氯苯基)-2-(芳酰基甲基)硫代-1,3,4-噁二唑,并评估了它们的抗炎活性,展示了噁二唑衍生物在药物化学中的潜力(Koksal et al., 2008)。
治疗应用的生物评估
噁二唑衍生物,包括类似于3-(氯甲基)-5-(2,4-二氟苯基)-1,2,4-噁二唑的化合物,被评估其在各种生物活动中的治疗潜力。Cao等人(2019年)合成了苯基-1,2,4-噁二唑衍生物,并评估了它们的抗痛觉过敏活性,鉴定出在治疗神经病痛中具有显著疗效的化合物(Cao et al., 2019)。
抗惊厥和抗蛋白酶特性
研究还探讨了噁二唑衍生物的抗惊厥和抗蛋白酶特性。Chaudhary等人(1979年)合成并表征了几种5-(3,4-亚甲二氧基苯基)-3-芳基氨基甲基-1,3,4-噁二唑-2-硫酮,展示了它们在治疗惊厥中的潜力,并探索了其作用机制(Chaudhary et al., 1979)。
代谢和药代动力学
研究了噁二唑衍生物的代谢和药代动力学,以了解它们在生物系统中的行为。Allan等人(2006年)调查了UK-383,367,一种噁二唑衍生物,在大鼠和狗中的代谢,提供了关于其代谢途径和长寿代谢物的识别的见解(Allan et al., 2006)。
治疗传染病的潜力
还研究了噁二唑衍生物在治疗传染病中的潜力。Sayed等人(2008年)确定了噁二唑作为控制血吸虫病的新药物前导化合物,展示了这些化合物抑制寄生虫酶并减少感染小鼠体内蠕虫负担的能力(Sayed et al., 2008)。
属性
IUPAC Name |
3-(chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2N2O/c10-4-8-13-9(15-14-8)6-2-1-5(11)3-7(6)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEHETOHWDPGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416795.png)
![3-Methyl-2-[(propan-2-yl)amino]butanoic acid hydrochloride](/img/structure/B1416797.png)
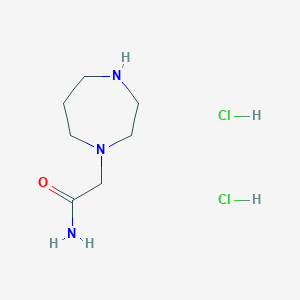
![2-[(2-Chloro-6-fluorobenzyl)amino]propanoic acid hydrochloride](/img/structure/B1416799.png)
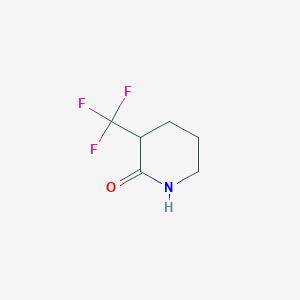
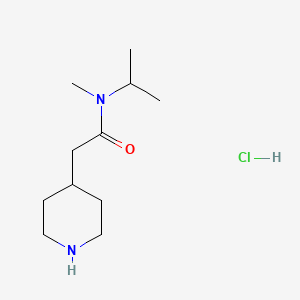

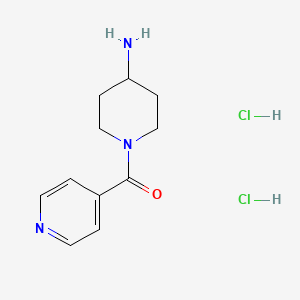
![2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1416808.png)
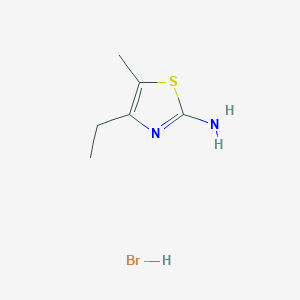
![2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1416813.png)
![1-[4-(Tetrahydrofuran-2-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B1416814.png)
